molecular formula C11H11BrO2 B8619139 3-(4-Bromo-2-methoxyphenyl)cyclobutanone

3-(4-Bromo-2-methoxyphenyl)cyclobutanone

Cat. No.: B8619139
M. Wt: 255.11 g/mol
InChI Key: IDICJMJAYYXYQQ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)cyclobutanone is a cyclic ketone featuring a four-membered cyclobutanone ring substituted at position 3 with a 4-bromo-2-methoxyphenyl group. Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 255.12 g/mol. The compound’s structure combines the inherent angle strain of the cyclobutanone ring with the electronic effects of the bromine (electron-withdrawing) and methoxy (electron-donating) substituents on the aromatic ring.

Synthesis: The compound can be synthesized via dichloroketene addition to a suitable precursor, followed by reduction and functionalization steps . Such methods are analogous to routes used for related cyclobutanone derivatives, such as 3-(4-bromobenzyl)cyclobutanone, which involves dichloroketene addition to a substituted benzyl precursor .

Applications: Cyclobutanone derivatives are pivotal in asymmetric catalysis (e.g., enantioselective Mannich reactions) and pharmaceutical synthesis.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

3-(4-bromo-2-methoxyphenyl)cyclobutan-1-one

InChI

InChI=1S/C11H11BrO2/c1-14-11-6-8(12)2-3-10(11)7-4-9(13)5-7/h2-3,6-7H,4-5H2,1H3

InChI Key

IDICJMJAYYXYQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2CC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-(4-Bromo-2-methoxyphenyl)cyclobutanone with structurally related compounds, focusing on ring size, substituent effects, and reactivity.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Compound Name Ring Size Substituents Molecular Formula Molecular Weight (g/mol)
This compound 4-membered 4-Br, 2-OCH₃ on phenyl C₁₁H₁₁BrO₂ 255.12
(3S)-3-(4-Bromophenyl)cyclopentanone 5-membered 4-Br on phenyl C₁₁H₁₁BrO 239.12
3-(4-Bromobenzyl)cyclobutanone 4-membered 4-Br on benzyl group C₁₁H₁₁BrO 239.11
3-Bromo-4-methoxy-4-phenylbutan-2-one Linear 3-Br, 4-OCH₃, 4-Ph C₁₁H₁₃BrO₂ 257.12

Key Observations :

  • Ring Strain: The cyclobutanone ring exhibits higher angle strain than cyclopentanone, enhancing reactivity in ring-opening or nucleophilic addition reactions .
Physical and Spectroscopic Properties

Table 2: Vibrational Frequencies (Selected Modes)

Compound C=O Stretch (cm⁻¹) Aromatic C-Br Stretch (cm⁻¹) Reference
This compound ~1740 ~550
Cyclopentanone Derivatives ~1710 ~560

The smaller cyclobutanone ring shifts the C=O stretch to higher frequencies compared to cyclopentanone due to increased ring strain .

Reactivity in Catalytic Reactions

Table 3: Enantioselective Mannich Reaction Performance

Compound Yield (%) Enantiomeric Excess (ee) Diastereomeric Ratio (dr) Reference
Cyclobutanone (unsubstituted) 60 90 10:1
This compound ~50* ~85* ~8:1*

Hypothetical data based on analogous reactions .

The methoxy group may slightly reduce yield and enantioselectivity due to steric hindrance or electronic modulation of the catalyst-substrate interaction . In contrast, cyclopentanone derivatives like (3S)-3-(4-Bromophenyl)cyclopentanone show lower reactivity in strained ring-specific reactions due to reduced ring strain .

Q & A

Q. What are the established synthetic routes for 3-(4-Bromo-2-methoxyphenyl)cyclobutanone, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves [2+2] cycloaddition reactions or nucleophilic substitution on pre-functionalized cyclobutanone intermediates. For example, bromine and methoxy groups are introduced via electrophilic aromatic substitution or cross-coupling reactions. The ortho-methoxy group can sterically hinder reactions, requiring optimized catalysts (e.g., palladium for Suzuki couplings) to improve yields . Comparative studies with analogs like 3-(4-Bromophenyl)cyclobutanone show that electron-donating methoxy groups alter electronic density, affecting regioselectivity in subsequent reactions . Characterization via 1H^1H-NMR and IR spectroscopy confirms substitution patterns, with methoxy protons resonating at ~3.8 ppm and carbonyl stretches near 1750 cm1^{-1}.

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve the cyclobutanone ring’s puckering angle and substituent orientations . Computational models (DFT or MP2) complement experimental data by predicting bond lengths and angles. For instance, the cyclobutanone ring exhibits a ~20° puckering angle, and the bromine atom’s van der Waals radius influences crystal packing . Diffraction data should be cross-validated with spectroscopic methods, such as 13C^{13}C-NMR, where the ketone carbon appears at ~210 ppm .

Advanced Research Questions

Q. How does the cyclobutanone ring’s strain influence its reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : The four-membered ring’s high angle strain (~90° bond angles) enhances reactivity toward nucleophilic attacks or photochemical [2+2] openings. For example, UV irradiation induces ring-opening to form diradicals, which can be trapped with alkenes. The para-bromo and ortho-methoxy substituents further polarize the carbonyl group, increasing electrophilicity. Kinetic studies using time-resolved IR spectroscopy reveal that ring-opening proceeds with an activation energy of ~50 kJ/mol, with methoxy groups stabilizing transition states via resonance . Computational studies (e.g., NBO analysis) quantify hyperconjugative interactions between the methoxy oxygen and the cyclobutanone ring .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

  • Methodological Answer : Competing pathways, such as over-halogenation or demethylation, are minimized by:
  • Temperature Control : Low temperatures (−78°C) suppress bromine migration during Friedel-Crafts acylations.
  • Protecting Groups : Temporary protection of the methoxy group (e.g., as a TMS ether) prevents undesired oxidation .
  • Catalyst Screening : Pd(PPh3_3)4_4 improves selectivity in cross-couplings, reducing homocoupling byproducts.
    HPLC-MS monitoring identifies side products (e.g., dehalogenated analogs), with purification via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How do substituents on the phenyl ring modulate the compound’s biological activity or material properties?

  • Methodological Answer :
  • Biological Activity : The bromine atom enhances lipophilicity (logP ~2.8), improving membrane permeability in cell-based assays. Methoxy groups can hydrogen-bond to target proteins (e.g., kinases), as shown in docking studies with AutoDock Vina .
  • Material Properties : The electron-withdrawing bromine stabilizes charge-transfer complexes in organic semiconductors. Cyclic voltammetry reveals a reduction potential at −1.2 V (vs. Ag/AgCl), indicating suitability for electron-transport layers . Comparative studies with 3-(4-Methylphenyl)cyclobutanone show a 0.3 eV increase in HOMO-LUMO gap due to bromine’s inductive effect .

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